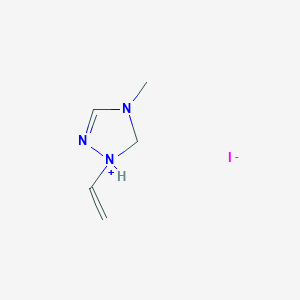
1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethenyl-substituted hydrazine with a methyl-substituted nitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide); reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogen-substituted triazole compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to undergo redox reactions and participate in nucleophilic substitution makes it a versatile agent in both chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyl-4H-1,2,4-triazolium iodide: Similar in structure but lacks the ethenyl group, leading to different reactivity and applications.
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol: Contains additional functional groups, making it more complex and suitable for different applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Fused ring systems that offer unique properties and applications in medicinal chemistry.
Uniqueness: 1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide stands out due to its ethenyl group, which imparts unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
73231-60-4 |
|---|---|
Molekularformel |
C5H10IN3 |
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
1-ethenyl-4-methyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C5H9N3.HI/c1-3-8-5-7(2)4-6-8;/h3-4H,1,5H2,2H3;1H |
InChI-Schlüssel |
MNJHRUDJLLIASE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C[NH+](N=C1)C=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



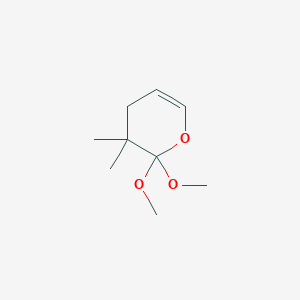

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
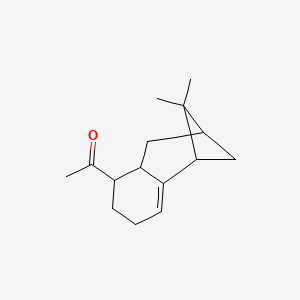

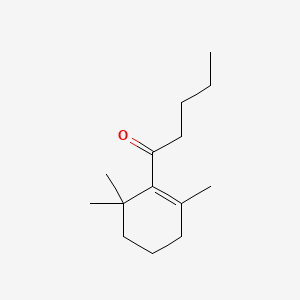
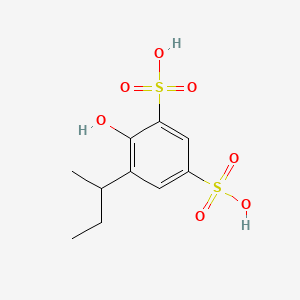
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
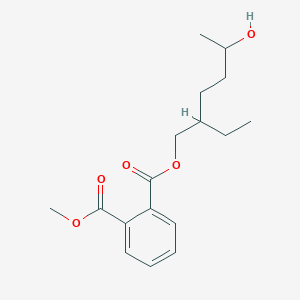
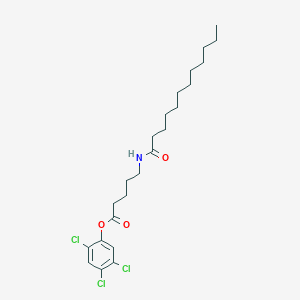
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)

![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
